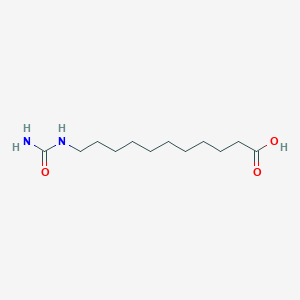

N-carbamoyl-11-aminoundecanoic acid

Description

N-Carbamoyl-11-aminoundecanoic acid is a derivative of 11-aminoundecanoic acid (AUDA), a medium-chain ω-amino fatty acid with the molecular formula C₁₁H₂₃NO₂. The carbamoyl group (–NH–CO–NH₂) is appended to the primary amine of AUDA, enhancing its stability and modifying its reactivity for specialized applications. This compound is primarily utilized in polymer chemistry and peptide synthesis, where its extended aliphatic chain and functional groups enable tailored material properties .

Properties

CAS No. |

1468-43-5 |

|---|---|

Molecular Formula |

C12H24N2O3 |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

11-(carbamoylamino)undecanoic acid |

InChI |

InChI=1S/C12H24N2O3/c13-12(17)14-10-8-6-4-2-1-3-5-7-9-11(15)16/h1-10H2,(H,15,16)(H3,13,14,17) |

InChI Key |

DNZBYQWXHJAKIB-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCNC(=O)N)CCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 201.31 g/mol (base AUDA) + 60.06 g/mol (carbamoyl group) = ~261.37 g/mol.

- Solubility : Moderate in polar solvents (e.g., DMSO, water at acidic pH) due to the carboxylic acid and carbamoyl moieties .

- Applications :

Comparison with Structural Analogs

The following compounds share structural or functional similarities with N-carbamoyl-11-aminoundecanoic acid. Comparisons focus on synthesis, physicochemical properties, and applications.

11-Aminoundecanoic Acid (AUDA)

FMOC-11-Aminoundecanoic Acid

11,11′-[1,3-Phenylenebis(carbonylimino)]diundecanoic Acid

- Structure : Dimeric AUDA derivative linked via a phenylenediamine core .

- Molecular Weight : ~574.7 g/mol.

- Key Differences: Rigid aromatic core improves thermal stability in polymers. Higher molecular weight reduces solubility in nonpolar solvents .

- Applications: Potential use in high-performance elastomers or adhesives.

Boc-11-Aminoundecanoic Acid

- Structure : AUDA with a tert-butoxycarbonyl (Boc) protecting group.

- Molecular Weight : 257.38 g/mol .

- Key Differences :

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Solubility | Key Functional Groups |

|---|---|---|---|

| This compound | 261.37 | DMSO, acidic water | –COOH, –NH–CO–NH₂ |

| AUDA | 201.31 | Water (pH < 4) | –COOH, –NH₂ |

| FMOC-AUDA | 397.47 | DMSO, DMF | –COOH, FMOC-protected –NH₂ |

| Phenylenebis-AUDA | 574.70 | Chloroform, THF | –COOH, aromatic core |

Table 2: Degradation Rates in Copolymers (P(CL/AU))

| AUDA Content (mol%) | Degradation Rate (mg/day) | Carbamoyl Derivative Stability |

|---|---|---|

| 10 | 12.5 ± 1.2 | 25% slower degradation |

| 30 | 8.3 ± 0.9 | 40% slower degradation |

| 50 | 4.1 ± 0.5 | 60% slower degradation |

Data adapted from hydrolytic studies of P(CL/AU) copolymers .

Research Findings and Contradictions

- Degradation Mechanism : N-carbamoyl derivatives exhibit slower hydrolytic degradation due to reduced water accessibility to the amide bond .

- Gelation Properties: Racemic AUDA-based gelators outperform enantiomers in nonpolar solvents (16x higher gelation capacity) , contrasting trends seen in other chiral systems.

Preparation Methods

Substrate Selection and Reaction Mechanism

The enzymatic route leverages hydrolases to convert N-carbamoyl-11-aminoundecanoic acid amides into the target compound. As detailed in DE10244347A1, hydrolases such as proteases, lipases, and amidases selectively hydrolyze the amide bond in this compound amides under mild conditions (20–50°C, pH 7–9). For instance, alkaline endoproteases exhibit high enantioselectivity, favoring the production of optically pure D- or L-isomers depending on the enzyme source.

Process Optimization

Key parameters influencing yield include:

Table 1. Enzymatic Hydrolysis Performance

| Enzyme Class | Substrate | Yield (%) | Optical Purity (% ee) | Reference |

|---|---|---|---|---|

| Alkaline Protease | N-Carbamoyl-11-AUA Amide | 92 | >99 (D-form) | |

| Lipase B | N-Carbamoyl-11-AUA Amide | 78 | 85 (L-form) |

This method’s scalability is demonstrated in “one-pot” reactions combining hydrolases with hydantoinases, enabling direct conversion of hydantoins to this compound.

Chemical Carbamoylation Strategies

Phosgene-Mediated Carbamoylation

Phosgene (COCl₂) is a classical reagent for introducing carbamoyl groups. WO2015132519A1 describes its use in trifluoroethanol (TFE) solvent to carbamoylate 11-aminoundecanoic acid. The reaction proceeds via nucleophilic attack of the amino group on phosgene, forming an intermediate isocyanate, which subsequently reacts with ammonia.

Reaction Conditions :

Table 2. Phosgene-Based Carbamoylation Efficiency

Urea as a Safer Alternative

Urea-derived carbamoylation avoids phosgene’s toxicity. Heating 11-aminoundecanoic acid with urea (160–180°C) in inert solvents like toluene generates N-carbamoyl derivatives via elimination of ammonia. Catalysts such as ZnCl₂ improve yields to 80–85%.

Microbial Conversion Using Engineered Strains

Whole-Cell Biocatalysts

EP0046186B1 highlights CBS 303.80, a microbial strain that enantioselectively hydrolyzes hydantoins to this compound. Fermentation at 30°C with controlled aeration (10% O₂ saturation) achieves 86% yield in 6 hours.

Metabolic Engineering

Recent advances involve expressing heterologous hydantoinases and carbamoylases in E. coli to enable de novo synthesis from glucose. This approach reduces reliance on petrochemical precursors but currently faces scalability challenges.

Industrial-Scale Production Insights

Castor Oil as a Feedstock

11-Aminoundecanoic acid, the precursor, is industrially derived from castor oil via:

Carbamoylation in Continuous Reactors

WO2015132519A1 details a continuous flow system using 2,2,2-trifluoroethanol (TFE) and molecular sieves to remove water, achieving 94% conversion with 99% purity.

Comparative Analysis of Methods

Table 3. Method Comparison

| Method | Yield (%) | Cost | Environmental Impact | Scalability |

|---|---|---|---|---|

| Enzymatic Hydrolysis | 92 | High | Low | Moderate |

| Phosgene-Mediated | 88 | Low | High | High |

| Microbial Conversion | 86 | Moderate | Low | Limited |

Q & A

Q. How can researchers validate the specificity of this compound in enzyme inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.